Hexanoate

Description

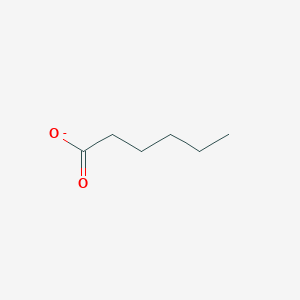

Structure

3D Structure

Properties

CAS No. |

151-33-7 |

|---|---|

Molecular Formula |

C6H11O2- |

Molecular Weight |

115.15 g/mol |

IUPAC Name |

hexanoate |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/p-1 |

InChI Key |

FUZZWVXGSFPDMH-UHFFFAOYSA-M |

SMILES |

CCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCC(=O)[O-] |

Synonyms |

Bi(OHex)3 bismuth(III)hexanoate calcium hexanoate calcium N-hexanoate caproate caproic acid caproic acid sodium salt capronic Acid hexanoate hexanoic acid hexanoic acid, barium salt hexanoic acid, calcium salt hexanoic acid, copper (2+) salt hexanoic acid, manganese (2+) salt hexanoic acid, nickel (2+) salt hexanoic acid, potassium salt hexanoic acid, rhodium (2+) salt hexanoic acid, sodium salt hexanoic acid, sodium salt (1:1) hexanoic acid, sodium salt, 1-(11)C-labeled n-caproic acid sodium caproate sodium capronate sodium hexanoate |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Role of Hexanoate: A Technical Guide for Researchers

Hexanoate, also known as caproate, is a six-carbon saturated fatty acid that plays a multifaceted role in various biological systems. As a short-chain fatty acid (SCFA), it is an important metabolite in humans and plants and is also produced by the gut microbiota.[1] Its biological activities are diverse, ranging from epigenetic regulation as a histone deacetylase (HDAC) inhibitor to modulation of the immune system and induction of plant defense mechanisms. This technical guide provides an in-depth overview of the core biological roles of this compound, tailored for researchers, scientists, and drug development professionals.

This compound as a Metabolic Intermediate

This compound is a naturally occurring fatty acid found in various animal fats and oils and is involved in fatty acid metabolism.[2][3] It serves as an energy source and a building block for the synthesis of other lipids.[3][4] In the context of metabolic health, studies in animal models have shown that dietary supplementation with hexanoic acid can prevent high-fat diet-induced obesity and fat accumulation.[5][6] It has also been observed to improve glucose tolerance and insulin (B600854) sensitivity, suggesting a potential role in managing metabolic disorders.[5]

Epigenetic Regulation through Histone Deacetylase (HDAC) Inhibition

One of the most significant biological roles of this compound is its activity as a histone deacetylase (HDAC) inhibitor.[7][8][9] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[7][10] By inhibiting HDACs, this compound can induce hyperacetylation of histones, resulting in a more open chromatin structure that allows for gene transcription.[7] This epigenetic modification underlies many of this compound's effects on cellular processes such as cell cycle arrest, differentiation, and apoptosis, making it a molecule of interest in cancer therapy.[10]

Table 1: Quantitative Data on this compound as an HDAC Inhibitor

| HDAC Isoform | Inhibition Constant (Ki) | Cell Line/System | Reference |

| HDAC8 | 2.35 ± 0.341 mM | Recombinant Human HDAC8 | [11] |

Modulation of the Immune Response and Anti-Cancer Effects

This compound has demonstrated significant immunomodulatory and anti-cancer properties. In the context of colorectal cancer, oral administration of this compound has been shown to enhance anti-tumor immune responses in mouse models.[12][13][14][15][16] This is achieved by suppressing the differentiation of naïve CD4+ T cells into regulatory T cells (Tregs), which are immunosuppressive.[13][14][15] By reducing Treg-mediated inhibition of CD8+ T cells, this compound indirectly enhances the infiltration and effector function of cytotoxic T lymphocytes within the tumor microenvironment.[12][13][14]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Diethyl aminoethyl this compound reprogramed accumulations of organic metabolites associated with water balance and metabolic homeostasis in white clover under drought stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Production of cytokine and NO by RAW 264.7 macrophages and PBMC in vitro incubation with flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hexanoic acid is a resistance inducer that protects tomato plants against Pseudomonas syringae by priming the jasmonic acid and salicylic acid pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Faecal metabolite profiling identifies medium-chain fatty acids as discriminating compounds in IBD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Priming of plant resistance by natural compounds. Hexanoic acid as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alterations of the gut microbiota and short chain fatty acids in necrotizing enterocolitis and food protein-induced allergic protocolitis infants: A prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Hexanoate and its Esters in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoate, also known as caproate, is a six-carbon saturated fatty acid that, along with its corresponding esters, is a significant contributor to the aroma and flavor profiles of numerous fruits, plants, and fermented products.[1][2] These volatile organic compounds are of considerable interest across various scientific disciplines, including food science, agriculture, biochemistry, and drug development. Their roles extend from influencing the sensory qualities of foods to participating in plant defense signaling and potentially modulating metabolic pathways.[3][4] This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, physiological roles, and analytical methodologies pertaining to this compound and its esters.

Natural Occurrence and Quantitative Distribution

This compound and its esters are widespread in the plant kingdom, contributing to the characteristic scent of many fruits and flowers.[5][6] Ethyl this compound and hexyl this compound are among the most common esters, imparting fruity and floral notes.[7][8] The concentration of these compounds can vary significantly depending on the species, cultivar, ripeness, and environmental conditions.[5][9]

Quantitative Data on this compound and its Esters in Natural Sources

The following tables summarize the quantitative distribution of various this compound esters in a range of natural products.

Table 1: Concentration of Hexyl this compound in Various Fruits

| Fruit/Plant | Cultivar/Variety | Plant Part | Concentration (µg/kg unless otherwise noted) | Reference(s) |

| Apple (Malus domestica) | Honey Crisp | Peel | 5688.01 ± 415.97 | [5] |

| Apple (Malus domestica) | Qinguan | Peel | 5494.48 ± 475.20 | [5] |

| Apple (Malus domestica) | Ruixue | Peel | 5403.15 ± 586.30 | [5] |

| Apple (Malus domestica) | Yuhuazaofu | Peel | 83.05 ± 7.64 | [5] |

| Apple (Malus domestica) | Cornell's Patent | Peel | 88.31 ± 9.20 | [5] |

| Apple (Malus domestica) | Granny Smith | Peel | 139.78 ± 12.96 | [5] |

| Pear (Pyrus communis) | Dr. Guyot | Fruit | 300 | [5] |

| Pear (Pyrus communis) | Dangshansuli | Fruit (fed with hexanal) | 12.87 (ng/g FW) | [5] |

Table 2: Natural Occurrence of Other this compound Esters

| Ester | Natural Source(s) |

| Ethyl this compound | Pineapple, strawberry, rum, cocoa, kiwi, apple, orange juice, guava, grapes, passion fruit, mango, cheese, wine.[6][8][10] |

| Methyl this compound | Found in many foods, including pineapple.[11][12] |

| Butyl this compound | Strawberry.[13] |

| Amyl this compound | Pineapple beverages.[14] |

| Isoamyl this compound | Pineapple beverages.[14] |

| (Z)-hex-3-en-1-yl 3-methylpentanoate | Pelargonium graveolens (Geranium) essential oil.[15] |

| 5-methylhexyl this compound | Pelargonium graveolens (Geranium) essential oil.[15] |

Biosynthesis of this compound and its Esters

The formation of this compound and its esters in nature involves several metabolic pathways, primarily originating from fatty acid metabolism.

Hexanoic Acid Biosynthesis

In plants, hexanoic acid is synthesized from acetate.[3] In some fungi, a dedicated fatty acid synthase (FAS), known as this compound synthase, is responsible for the production of a C6 fatty acid as a precursor for secondary metabolite biosynthesis, such as aflatoxin.[16]

Ester Biosynthesis

The final step in the formation of this compound esters is the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA) thioester, specifically hexanoyl-CoA. This reaction is catalyzed by a class of enzymes called alcohol acyltransferases (AATs).[5][17] The biosynthesis of these esters is particularly active during fruit ripening.[9]

The general reaction is as follows:

Hexanoyl-CoA + Alcohol --(AAT)--> this compound Ester + Coenzyme A

The precursors for this reaction, hexanoyl-CoA and various alcohols, are derived from fatty acid and amino acid metabolism.[17] For instance, the degradation of fatty acids produces volatile aldehydes, which are then reduced to alcohols by alcohol dehydrogenases.[17]

Physiological Roles

Flavor and Aroma

The primary and most well-documented role of this compound and its esters in nature is their contribution to the flavor and aroma of fruits and other plant materials.[1][18] The specific ester profile is a key determinant of the sensory quality and consumer acceptance of many fruits, including apples, pears, and strawberries.[5][19][20]

Plant Defense

Hexanoic acid has been shown to act as a priming agent in plants, inducing resistance against a range of pathogens, including fungi and bacteria.[3][21] It appears to trigger systemic changes in plant metabolism associated with both the salicylic (B10762653) acid (SA) and jasmonic acid (JA) defense pathways.[3] Interestingly, studies have shown that hexanoic acid applied to the roots can induce resistance in the leaves without being transported there, suggesting the involvement of a long-distance signaling mechanism.[21]

Metabolic Regulation

Emerging research suggests that hexanoic acid may play a role in metabolic health. Studies in animal models have indicated that hexanoic acid can improve metabolic parameters in the context of a high-fat diet, potentially by influencing fatty acid biosynthesis and improving insulin (B600854) sensitivity.[4] In human hepatoma cell lines, hexanoic acid has been shown to promote the phosphorylation of key proteins in the Akt-mTOR signaling pathway, which is central to cell growth and metabolism.[22]

Experimental Protocols

The analysis of this compound and its esters, which are often volatile, requires sensitive and specific analytical techniques. The most commonly employed method is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique such as Headspace Solid-Phase Microextraction (HS-SPME).[5][7]

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Ester Analysis

This protocol provides a general framework for the extraction and analysis of this compound esters from a fruit matrix.

1. Sample Preparation:

-

Homogenize a known weight of the fresh sample (e.g., 5 g of fruit puree).

-

Transfer the homogenate to a 20 mL headspace vial.[7]

-

Add a saturated solution of NaCl (e.g., 1 g) to increase the ionic strength of the sample matrix, which enhances the release of volatile compounds into the headspace.[7]

-

Immediately seal the vial with a screw cap fitted with a septum.

2. Headspace Extraction:

-

Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).[7]

-

Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of volatile compounds.[7][13]

3. GC-MS Analysis:

-

After extraction, retract the fiber into the needle and immediately introduce it into the hot GC injector port (e.g., 250°C) for thermal desorption of the analytes onto the GC column.[7][13]

-

Gas Chromatography:

- Column: Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.250 mm x 0.25 µm).[13]

- Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[13]

- Oven Temperature Program: A typical program might start at 40°C for 2 minutes, then ramp to a higher temperature to elute the compounds of interest.[13]

-

Mass Spectrometry:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Mode: For initial identification, a full scan mode is used to obtain the complete mass spectrum.

- Identification: Compound identification is confirmed by comparing the retention time and mass spectrum with those of an authentic standard of the target this compound ester.[5]

- Quantification: A calibration curve is constructed using standard solutions of the this compound ester at known concentrations. The concentration in the sample is then calculated based on the peak area.[5]

Sample_Prep [label="Sample Preparation\n(Homogenization, Salting)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

HS_Extraction [label="Headspace SPME\n(Equilibration, Extraction)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

GC_MS_Analysis [label="GC-MS Analysis\n(Desorption, Separation, Detection)", fillcolor="#FBBC05", fontcolor="#202124"];

Data_Analysis [label="Data Analysis\n(Identification, Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample_Prep -> HS_Extraction;

HS_Extraction -> GC_MS_Analysis;

GC_MS_Analysis -> Data_Analysis;

}

Other Extraction and Analytical Methods

-

Steam Distillation: This is a classic method for extracting volatile compounds from plant materials. The plant material is placed in a distillation apparatus with water, and steam is passed through it, carrying the volatile esters to a condenser where they are collected.[23]

-

Solvent Extraction: This involves macerating the sample in a suitable organic solvent (e.g., ethanol (B145695) or ethyl acetate), followed by filtration or decantation and removal of the solvent to obtain an extract containing the esters.[23]

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique has been used for the simultaneous determination of certain this compound esters and other compounds in complex matrices like soil and cotton.[24][25]

Conclusion

This compound and its esters are a diverse and important class of natural compounds with significant implications for the food and fragrance industries, as well as potential applications in agriculture and medicine. Their role as key aroma components is well-established, and ongoing research continues to unveil their involvement in complex biological processes such as plant defense and metabolic regulation. The analytical methodologies outlined in this guide provide a robust framework for the accurate identification and quantification of these compounds, enabling further research into their biosynthesis, physiological functions, and potential applications. As our understanding of the intricate interplay of these molecules in natural systems deepens, so too will our ability to harness their properties for the development of novel products and therapies.

References

- 1. Hexyl this compound | C12H24O2 | CID 22873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. The Plant-Stress Metabolites, Hexanoic Aacid and Melatonin, Are Potential “Vaccines” for Plant Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. Natural Ethyl this compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 7. benchchem.com [benchchem.com]

- 8. Ethyl this compound | The Fragrance Conservatory [fragranceconservatory.com]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl this compound | C8H16O2 | CID 31265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl this compound - Wikipedia [en.wikipedia.org]

- 12. Showing Compound Methyl this compound (FDB013896) - FooDB [foodb.ca]

- 13. Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode: Ionization, Fragmentation Patterns, and Discrimination between Isomeric Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. This compound synthase, a specialized type I fatty acid synthase in aflatoxin B1 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Showing Compound Hexyl this compound (FDB011707) - FooDB [foodb.ca]

- 19. researchgate.net [researchgate.net]

- 20. edepot.wur.nl [edepot.wur.nl]

- 21. Frontiers | Priming by Hexanoic Acid Induce Activation of Mevalonic and Linolenic Pathways and Promotes the Emission of Plant Volatiles [frontiersin.org]

- 22. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 23. quora.com [quora.com]

- 24. Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

Hexanoate as a Short-Chain Fatty Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoate, the conjugate base of hexanoic acid (also known as caproic acid), is a six-carbon saturated fatty acid. While often classified as a medium-chain fatty acid (MCFA), it exhibits many properties and physiological roles characteristic of short-chain fatty acids (SCFAs).[1][2][3] Produced primarily through the fermentation of dietary fibers by the gut microbiota, this compound serves as both an energy source and a critical signaling molecule, influencing a range of physiological processes from metabolic regulation to immune responses.[4][5] This technical guide provides a comprehensive overview of this compound, focusing on its core chemical and physical properties, metabolic and physiological significance, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is a colorless, oily liquid with a characteristic cheesy or waxy odor.[6] Its six-carbon backbone renders it poorly soluble in water but soluble in organic solvents like ethanol (B145695) and ether.[2]

Table 1: Chemical and Physical Properties of Hexanoic Acid/Hexanoate

| Property | Value | Reference |

| Chemical Formula | C6H12O2 | [2] |

| Molar Mass | 116.16 g/mol | [1][6] |

| Appearance | Colorless oily liquid | [1][6] |

| Odor | Fatty, cheesy, waxy | [6] |

| Melting Point | -3.4 °C | [6] |

| Boiling Point | 205.8 °C | [6] |

| Solubility in Water | 1.082 g/100 mL | [6] |

| pKa | 4.88 | [6] |

Metabolism and Physiological Concentrations

This compound is a product of microbial fermentation in the colon and is also found naturally in various animal fats and plant oils.[2][6] It is absorbed from the gut and transported via the portal vein to the liver, where it can be metabolized.[7] Studies in humans have shown that short-chain fatty acid concentrations are highest in the cecum and decrease distally, with a significant portion absorbed before reaching the peripheral circulation.[3][7]

Table 2: Physiological Concentrations of Short-Chain Fatty Acids (Including this compound)

| Biological Matrix | Total SCFA Concentration | Molar Ratios (Acetate:Propionate:Butyrate) | Reference |

| Human Cecum Contents | 131 ± 9 mmol/kg | ~60:20:20 | [3][7] |

| Human Descending Colon Contents | 80 ± 11 mmol/kg | Variable | [3][7] |

| Human Portal Vein Blood | 375 ± 70 µmol/L | ~65:22:13 | [7] |

| Human Hepatic Vein Blood | 148 ± 42 µmol/L | ~75:18:7 | [7] |

| Human Peripheral Venous Blood | 79 ± 22 µmol/L | ~85:9:6 | [7] |

Note: Data for this compound specifically is limited; these values represent total SCFAs, of which this compound is a minor component compared to acetate, propionate, and butyrate.

Metabolically, this compound can undergo omega-oxidation to form adipic acid, a process identified in some bacterial species.[8] In mammalian cells, it can influence lipid and glucose metabolism. For instance, studies in mice on a high-fat diet have shown that this compound supplementation can prevent body weight gain and fat accumulation.[7][9]

Signaling Pathways and Cellular Effects

This compound exerts its signaling functions primarily through the activation of G-protein coupled receptors (GPCRs), namely Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[10][11] It also functions as an inhibitor of histone deacetylases (HDACs).

FFAR2 and FFAR3 Signaling

FFAR2 and FFAR3 are activated by short-chain fatty acids, with varying affinities. FFAR2 is generally activated by acetate, propionate, and to a lesser extent, butyrate, while FFAR3 shows a preference for propionate, butyrate, and longer-chain SCFAs like valerate (B167501) and this compound.[11]

-

G-Protein Coupling: FFAR2 can couple to both Gαi/o and Gαq/11 proteins, while FFAR3 predominantly couples to Gαi/o.[4][11]

-

Downstream Effects:

-

Gαi/o activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11][12] The dissociated Gβγ subunits can activate phospholipase C (PLC), leading to an increase in intracellular calcium.[11]

-

Gαq/11 activation by FFAR2 also stimulates PLC, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[13]

-

MAPK Pathway: Activation of FFARs can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38.[2][10][11]

-

The activation of these pathways by this compound can lead to various cellular responses, including the secretion of hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, which plays a crucial role in glucose homeostasis.[10]

Table 3: Receptor Activation and Downstream Signaling of this compound

| Receptor | G-Protein Coupling | Key Downstream Effectors | Cellular Response (Example) | Reference |

| FFAR2 (GPR43) | Gαi/o, Gαq/11 | Adenylyl Cyclase (inhibition), PLC (activation), ERK1/2, p38 MAPK | GLP-1 secretion, Insulin secretion regulation | [4][10][13] |

| FFAR3 (GPR41) | Gαi/o | Adenylyl Cyclase (inhibition), PLC (via Gβγ), ERK1/2 | PYY secretion, Regulation of sympathetic nervous system | [10][11][12] |

Note: EC50 values for this compound on these receptors are not widely reported, but for SCFAs in general, they are in the range of 0.5 mM.[14]

Histone Deacetylase (HDAC) Inhibition

Short-chain fatty acids, including this compound, are known inhibitors of histone deacetylases (HDACs). By inhibiting HDACs, SCFAs can alter chromatin structure and regulate gene expression. This mechanism is thought to contribute to their anti-inflammatory and anti-proliferative effects.

Table 4: Inhibitory Activity of this compound on HDACs

| HDAC Isoform | Inhibition Constant (Ki) | Reference |

| HDAC8 | 2.35 ± 0.341 mM | [15] |

Note: Data on a wider range of HDAC isoforms is limited for this compound specifically.

Experimental Protocols

Extraction and Quantification of this compound from Biological Samples by GC-MS

This protocol is adapted for the analysis of short-chain fatty acids, including this compound, from plasma.

Materials:

-

Plasma sample

-

Internal standard (e.g., deuterated hexanoic acid or 2-methylpentanoic acid)

-

Methanol (B129727) (ice-cold)

-

Pyridine

-

Isobutanol

-

Isobutyl chloroformate

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 20 mM)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Thaw 50-100 µL of plasma on ice.

-

Add a known amount of internal standard.

-

Add 1 mL of ice-cold methanol to precipitate proteins.

-

Vortex vigorously and incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Extraction:

-

Add 125 µL of 20 mM NaOH and 400 µL of chloroform to the supernatant.

-

Vortex and centrifuge to separate the phases.

-

Carefully transfer the upper aqueous phase to a new tube.

-

-

Derivatization:

-

To the aqueous phase, add 80 µL of isobutanol and 100 µL of pyridine.

-

Carefully add 50 µL of isobutyl chloroformate and vortex immediately for 1 minute. This reaction is exothermic and should be performed in a fume hood.

-

Add 400 µL of chloroform and 400 µL of water, vortex, and centrifuge.

-

Transfer the lower organic layer containing the derivatized SCFAs to a GC vial.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use a suitable capillary column (e.g., HP-5ms).

-

Employ a temperature gradient program to separate the SCFA derivatives.

-

Use electron ionization (EI) and scan for the characteristic ions of the this compound derivative and the internal standard.

-

Quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

In Vitro Stimulation of Cultured Cells with this compound

This protocol provides a general framework for studying the effects of this compound on cultured cells, such as the human hepatoma cell line HepG2 or the human enteroendocrine cell line NCI-H716.

Materials:

-

Cultured mammalian cells (e.g., HepG2, NCI-H716)

-

Complete cell culture medium

-

Serum-free medium

-

Sodium this compound

-

Sterile phosphate-buffered saline (PBS)

-

Vehicle control (e.g., sterile water or PBS)

Procedure:

-

Cell Seeding:

-

Seed cells in appropriate culture plates (e.g., 6-well or 24-well plates) at a density that will result in approximately 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow for 24-48 hours.

-

-

Preparation of this compound Solution:

-

Prepare a sterile stock solution of sodium this compound in serum-free medium or PBS. A typical stock concentration is 100 mM.

-

Prepare serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations for treatment (e.g., 0.1, 0.5, 1, 5 mM).

-

Prepare a vehicle control containing the same volume of PBS or water as the highest concentration of this compound used.

-

-

Cell Stimulation:

-

Gently remove the complete medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the prepared this compound solutions or vehicle control to the respective wells.

-

Incubate the cells for the desired period (e.g., 30 minutes for signaling studies, 24 hours for gene expression analysis).

-

-

Downstream Analysis:

-

After incubation, collect the cell culture supernatant for analysis of secreted products (e.g., GLP-1 by ELISA).

-

Lyse the cells to extract protein for Western blotting (e.g., to analyze phosphorylation of signaling proteins) or RNA for qRT-PCR (to analyze changes in gene expression).

-

Conclusion

This compound, positioned at the interface of short- and medium-chain fatty acids, is an important metabolite and signaling molecule with diverse physiological effects. Its roles in metabolic regulation through the activation of FFAR2 and FFAR3, and in epigenetic regulation via HDAC inhibition, make it a molecule of significant interest for researchers in academia and the pharmaceutical industry. The data and protocols presented in this guide provide a solid foundation for further investigation into the multifaceted biology of this compound and its potential as a therapeutic target.

References

- 1. Short-Chain Fatty Acids (SCFAs) Modulate the Hepatic Glucose and Lipid Metabolism of Coilia nasus via the FFAR/AMPK Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Short chain fatty acids in human large intestine, portal, hepatic and venous blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NCI-H716 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Short chain fatty acids in human large intestine, portal, hepatic and venous blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism | MDPI [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. uniprot.org [uniprot.org]

- 13. An Acetate-Specific GPCR, FFAR2, Regulates Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of a Six-Carbon Fatty Acid: A Technical Guide to Hexanoic Acid and Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanoic acid, a six-carbon saturated fatty acid, and its conjugate base, hexanoate, represent two sides of a crucial biochemical coin. Their interconversion, governed by environmental pH, dictates their physical properties, analytical signatures, and biological activities. This technical guide provides an in-depth exploration of the core differences between the protonated acid and the deprotonated anion, offering a comprehensive resource for researchers in the fields of analytical chemistry, biochemistry, and pharmacology. This document details their distinct chemical and physical properties, provides explicit protocols for their analytical separation and characterization, and elucidates their roles in key cellular signaling pathways.

Core Chemical and Physical Distinctions

The fundamental difference between hexanoic acid and this compound lies in the protonation state of the carboxylic acid group. Hexanoic acid possesses a protonated carboxyl group (-COOH), rendering it a weak acid. In contrast, this compound is the anionic form (-COO⁻) that results from the dissociation of this proton. This seemingly simple distinction has profound implications for their chemical and physical behavior.

Acid-Base Properties and Equilibrium

Hexanoic acid is a weak acid that partially dissociates in water to form this compound and a hydronium ion[1]. The equilibrium of this reaction is dictated by the acid dissociation constant (pKa). The pKa of hexanoic acid is approximately 4.88[2][3][4]. This value is critical for predicting the predominant species at a given pH. At a pH below the pKa, the protonated form, hexanoic acid, will be more abundant. Conversely, at a pH above the pKa, the deprotonated form, this compound, will dominate. In physiological systems with a pH of approximately 7.4, hexanoic acid will exist primarily as the this compound anion[1][2].

dot

Caption: Acid-base equilibrium of hexanoic acid and this compound.

Comparative Physicochemical Properties

The protonation state significantly influences the physicochemical properties of the molecule. These differences are crucial for designing extraction, separation, and delivery systems.

| Property | Hexanoic Acid | This compound | Key Differences & Implications |

| Molecular Formula | C₆H₁₂O₂[2] | C₆H₁₁O₂⁻[5] | Difference of one proton. |

| Molar Mass | 116.16 g/mol [2] | 115.15 g/mol [6] | Negligible difference for most applications. |

| Appearance | Colorless to light yellow oily liquid[2][3][7] | Typically exists in solution or as a salt (e.g., sodium this compound) | Hexanoic acid is a pure compound at room temperature, while this compound is an ion. |

| Odor | Unpleasant, cheesy, goat-like[2][3][7] | Odorless in its ionic form | The volatile, protonated form is responsible for the characteristic odor. |

| Boiling Point | ~205 °C[2] | Not applicable (salts have high melting points) | The strong intermolecular hydrogen bonding in hexanoic acid results in a relatively high boiling point. Ionic salts of this compound do not boil but decompose at high temperatures. |

| Melting Point | -3.4 °C[4] | Not applicable (salts have high melting points) | Hexanoic acid is a liquid at room temperature. |

| Solubility in Water | Slightly soluble (1.082 g/100 mL)[3][4] | Highly soluble (as salts) | The polar carboxylate group of this compound and its ionic nature make it much more water-soluble than the less polar carboxylic acid. |

| pKa | 4.88[2][3][4] | Not applicable (conjugate base) | Dictates the pH at which the transition between the two forms occurs. |

Analytical Characterization and Differentiation

The distinct structural features of hexanoic acid and this compound allow for their differentiation and quantification using various analytical techniques.

Spectroscopic Methods

IR spectroscopy is a powerful tool to distinguish between a carboxylic acid and a carboxylate anion. The key differences lie in the vibrational frequencies of the C=O and O-H bonds.

-

Hexanoic Acid:

-

A very broad O-H stretching band from 2500-3300 cm⁻¹. This broadening is due to hydrogen bonding.

-

A sharp, strong C=O stretching band between 1700-1725 cm⁻¹.

-

A C-O stretching band around 1210-1320 cm⁻¹.

-

-

This compound:

-

The broad O-H stretch is absent.

-

The C=O and C-O stretches are replaced by two new bands corresponding to the asymmetric and symmetric stretching of the resonance-stabilized carboxylate group (COO⁻).

-

Asymmetric stretch: 1550-1610 cm⁻¹ (strong).

-

Symmetric stretch: 1400-1440 cm⁻¹ (variable).

-

-

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation:

-

Hexanoic Acid: Apply a small drop of neat liquid hexanoic acid directly onto the ATR crystal.

-

This compound: Prepare an aqueous solution of a this compound salt (e.g., sodium this compound). Apply a drop of the solution to the ATR crystal and allow the water to evaporate, leaving a thin film of the salt. Alternatively, acquire the spectrum of the aqueous solution, though water absorption bands will be present.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-600 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.

-

Identify the characteristic peaks for the O-H, C=O, and C-O stretches (for hexanoic acid) or the asymmetric and symmetric COO⁻ stretches (for this compound).

-

¹H and ¹³C NMR spectroscopy can also differentiate between hexanoic acid and its conjugate base.

-

¹H NMR:

-

Hexanoic Acid: The most telling signal is the acidic proton of the carboxyl group, which appears as a broad singlet far downfield, typically between 10-13 ppm. This peak will disappear upon the addition of D₂O due to proton exchange.

-

This compound: The acidic proton is absent. The chemical shifts of the protons on the carbon adjacent to the carboxylate group (α-protons) will be slightly shifted upfield compared to the α-protons in hexanoic acid due to the increased electron density of the carboxylate group.

-

-

¹³C NMR:

-

Hexanoic Acid: The carbonyl carbon of the carboxylic acid typically resonates in the range of 175-185 ppm.

-

This compound: The carboxylate carbon will be shifted slightly upfield compared to the carboxylic acid carbon.

-

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample (hexanoic acid or a this compound salt) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ for hexanoic acid, D₂O for a water-soluble this compound salt) in an NMR tube.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

-

Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the signals to determine the relative number of protons.

-

Identify the characteristic downfield signal for the carboxylic acid proton in hexanoic acid, which will be absent in the spectrum of this compound.

-

Chromatographic Separation

Chromatographic techniques are essential for separating and quantifying hexanoic acid and this compound, especially in complex matrices. The choice of method depends on the properties of the analyte and the matrix.

Reverse-phase HPLC is a common method for the analysis of hexanoic acid. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. To separate hexanoic acid and this compound, the pH of the mobile phase is a critical parameter.

Experimental Protocol: Reverse-Phase HPLC for Hexanoic Acid and this compound Separation

-

Instrumentation:

-

HPLC system with a UV or refractive index (RI) detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase of acetonitrile (B52724) and water. The exact ratio will depend on the desired retention time.

-

To analyze hexanoic acid, the mobile phase should be acidified (e.g., with 0.1% phosphoric acid or formic acid) to a pH below the pKa of hexanoic acid (e.g., pH 2.5-3). This ensures the analyte is in its protonated, less polar form, leading to better retention on the C18 column.

-

To analyze this compound, a different approach, such as ion-pair chromatography, may be necessary, or the pH can be adjusted to be well above the pKa, though retention on a standard C18 column will be minimal.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

-

Detection: UV at 210 nm (for the carboxyl group) or RI detection.

-

-

Sample Preparation:

-

Dissolve the sample in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

GC is well-suited for the analysis of volatile compounds like hexanoic acid. For non-volatile species like this compound salts, derivatization to a more volatile form (e.g., a methyl or ethyl ester) is typically required prior to GC analysis. The pH of the sample is crucial for the direct analysis of hexanoic acid.

Experimental Protocol: Direct Aqueous Injection GC for Hexanoic Acid

-

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

A polar capillary column (e.g., a wax column like Carbowax 20M or a free fatty acid phase (FFAP) column).

-

-

Chromatographic Conditions:

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C (FID).

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Sample Preparation:

-

For aqueous samples, acidify the sample to a pH < 3 to ensure hexanoic acid is in its protonated, volatile form.

-

Direct aqueous injection is possible on some specialized columns. Alternatively, a liquid-liquid extraction with a solvent like diethyl ether can be performed.

-

Biological Roles and Signaling Pathways

Hexanoic acid and its conjugate base, this compound, are not merely chemical curiosities; they are active participants in various biological processes, acting as both metabolic intermediates and signaling molecules.

Metabolism

As a medium-chain fatty acid, hexanoic acid is involved in fatty acid metabolism, serving as a substrate for both synthesis and degradation pathways[5].

Cellular Signaling

Hexanoic acid and this compound can act as signaling molecules by activating specific G-protein coupled receptors (GPCRs), thereby influencing cellular responses.

This compound is known to activate Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41. FFARs are a family of GPCRs that are activated by fatty acids of varying chain lengths.

dot

Caption: General GPCR activation pathway by this compound.

Hexanoic acid has been shown to improve insulin (B600854) sensitivity. It can foster the phosphorylation of key proteins in the insulin signaling pathway, such as Akt and mTOR.

dot

Caption: Influence of hexanoic acid on the insulin signaling pathway.

Fatty acids, including those of medium chain length, can stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut. This is mediated, in part, by the activation of GPCRs such as FFARs.

dot

References

- 1. Olfactory Receptor OR51E1 Mediates GLP-1 Secretion in Human and Rodent Enteroendocrine L Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insulin signaling in fatty acid and fat synthesis: a transcriptional perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Diverse activation pathways in class A GPCRs converge near the G protein-coupling region - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Significance of Ethyl Hexanoate

Abstract

Ethyl this compound, a carboxylate ester derived from hexanoic acid and ethanol (B145695), is a volatile organic compound with significant roles across various biological and industrial domains. Primarily recognized for its characteristic fruity aroma, it is a key component of the flavor and fragrance profiles of numerous fruits and fermented beverages. Beyond its sensory attributes, ethyl this compound is an active metabolite in several organisms, particularly yeast, where its biosynthesis is intricately linked to fatty acid and alcohol metabolism. In mammals, it is readily metabolized and exhibits a low toxicity profile. This technical guide provides a comprehensive overview of the biological significance of ethyl this compound, detailing its biosynthesis, metabolism, and toxicological properties. It includes a compilation of quantitative data, detailed experimental protocols for its analysis and safety assessment, and visualizations of its metabolic pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the multifaceted roles of this ester.

Introduction

Ethyl this compound (also known as ethyl caproate) is a fatty acid ethyl ester with the chemical formula C8H16O2.[1] It is a colorless liquid with a distinct fruity odor, often described as being similar to that of apples or pineapples.[2][3][4] This compound is naturally present in a variety of fruits, including apples, pineapples, and strawberries, and is a significant contributor to the aromatic profile of alcoholic beverages like beer and wine.[5][6][7] Its formation is a common result of fermentation processes, particularly by yeasts of the Saccharomyces genus.[6][8][9]

Industrially, ethyl this compound is widely utilized as a flavoring agent in the food and beverage industry and as a fragrance component in perfumes and cosmetics.[1][2] It also finds applications as a solvent and in the synthesis of other organic compounds, including agrochemicals and pharmaceuticals, where it can be used as an excipient.[2] From a biological standpoint, ethyl this compound is considered a metabolite involved in fatty acid metabolism and transport.[10][11] Its biosynthesis and degradation are linked to central metabolic pathways.[12] This guide delves into the core aspects of its biological significance, with a focus on its metabolic pathways, quantitative toxicological data, and the experimental methodologies used for its study.

Biosynthesis and Metabolism

Biosynthesis in Saccharomyces cerevisiae

The primary route for the biological production of ethyl this compound is through yeast fermentation.[6][13] In Saccharomyces cerevisiae, the synthesis is an enzyme-catalyzed condensation reaction between an activated medium-chain fatty acid (hexanoyl-CoA) and ethanol.[13][14] The key enzymes responsible for this transformation are two acyl-CoA:ethanol O-acyltransferases (AEATases), namely Eeb1 and Eht1.[13][15] The overall reaction is as follows:

Hexanoyl-CoA + Ethanol ⇌ Ethyl this compound + Coenzyme A

The synthesis rate is dependent on the activity of these enzymes and the intracellular concentrations of the precursors, hexanoyl-CoA and ethanol.[14] The reaction mechanism for this enzymatic synthesis has been described as a Ping-Pong Bi-Bi mechanism, which can be subject to inhibition by both substrates.[2][10]

Caption: Biosynthesis of ethyl this compound in Saccharomyces cerevisiae.

Metabolism in Mammals

In mammalian systems, aliphatic esters like ethyl this compound are generally metabolized through hydrolysis into their constituent alcohol and carboxylic acid.[5] This reaction is catalyzed by carboxylesterases present in various tissues, including the intestine.[16] The resulting products, ethanol and hexanoic acid, are then integrated into their respective metabolic pathways. Ethanol is oxidized to acetaldehyde (B116499) and then to acetate, which can be converted to acetyl-CoA. Hexanoic acid, a medium-chain fatty acid, undergoes β-oxidation to produce acetyl-CoA.[5]

Caption: Metabolic pathway of ethyl this compound in mammals.

Toxicological Profile

Ethyl this compound has been evaluated for its toxicological properties through various in vitro and in vivo studies. Overall, it demonstrates a low order of acute toxicity.

Quantitative Toxicological Data

The following table summarizes key quantitative data from toxicological assessments of ethyl this compound and related compounds.

| Endpoint | Test Species | Route of Administration | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | >5000 mg/kg bw | [17] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >5000 mg/kg bw | [17] |

| Acute Dermal Toxicity (LD50) for 2-ethylhexanoic acid | Rabbit | Dermal | 1260 mg/kg bw | [18] |

| Acute Inhalation Toxicity (LC50) for 2-ethylhexanoic acid | Rat, Guinea Pig | Inhalation (6 hours) | >2356 mg/m³ | [18] |

| Systemic Toxicity (NOAEL) | Rat | Oral (gavage) | 1000 mg/kg bw/day | [17] |

| Reproductive Toxicity (NOAEL) | Rat | Oral | 1000 mg/kg bw/day | [17] |

| Skin Sensitization (NESIL) | Human | Dermal | 4700 µg/cm² | [17][19] |

| Carboxylesterase Inhibition (IC50) | Rat (intestinal mucosa) | In vitro | 26.4 ± 4.3 mM | [16] |

| Ecotoxicity (EC50) | Algae (96-hour) | - | 4.492 mg/L | [19] |

Genotoxicity and Carcinogenicity

Ethyl this compound has been found to be non-mutagenic in the bacterial reverse mutation assay (Ames test) with and without metabolic activation.[16][19] Studies on cigarette smoke condensates containing ethyl this compound did not show an increase in in vitro mutagenicity or cytotoxicity.[16] There is no evidence to suggest that ethyl this compound is genotoxic or carcinogenic.[17]

Dermal and Respiratory Effects

When applied neat to rabbit skin under occlusion for 24 hours, ethyl this compound was found to be moderately irritating.[17] However, at a concentration of 4% in petrolatum, it was not irritating to human skin.[17] It is considered a weak skin sensitizer.[17] Some reports describe it as a respiratory irritant, though detailed supporting data are limited.[17]

Other Biological Activities

Antifungal and Antimicrobial Activity

While there is limited direct evidence for the antifungal activity of ethyl this compound itself, related compounds have shown such properties. For instance, 2-ethylhexanol, a structural isomer, has demonstrated significant antifungal activity against Fusarium oxysporum f. sp. cucumerinum.[20] The proposed mechanism involves damage to the hyphal cell wall and membrane, a decrease in ergosterol (B1671047) content, and induction of oxidative stress.[20] The general mechanisms of antifungal agents often involve targeting ergosterol in the fungal cell membrane or inhibiting cell wall synthesis.[21][22]

Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation.[23] The inhibition of QS is a promising anti-infective strategy.[23] While some studies have investigated the anti-QS activity of bacterial extracts and other natural compounds, there is currently no direct evidence to suggest that ethyl this compound acts as a quorum sensing inhibitor.[24][25]

Experimental Protocols

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[3]

Objective: To determine if ethyl this compound can induce mutations in the DNA of Salmonella typhimurium strains.

Materials:

-

Salmonella typhimurium histidine auxotrophic strains (e.g., TA98, TA100).[26]

-

Ethyl this compound (dissolved in a suitable solvent like DMSO).[26]

-

S9 metabolic activation mixture (optional, to mimic mammalian metabolism).[26]

-

Minimal glucose agar (B569324) plates (histidine-deficient).[26]

-

Top agar containing a trace amount of histidine.[26]

-

Positive and negative controls.[26]

Procedure:

-

Bacterial Culture: Inoculate the S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking to obtain a fresh culture.[26]

-

Reaction Mixture Preparation: In a sterile tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the ethyl this compound solution at the desired concentration (or solvent for the negative control), and 0.5 mL of S9 mix (if used) or a suitable buffer.[26]

-

Pre-incubation: Incubate the reaction mixture at 37°C for 20-30 minutes.[26]

-

Plating: Add 2 mL of molten top agar (kept at 45°C) to the reaction mixture, vortex briefly, and pour the entire contents onto a minimal glucose agar plate. Distribute the top agar evenly by tilting the plate.[27]

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[26]

-

Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the test plates compared to the negative control plate indicates a mutagenic effect.[3][26]

Caption: A simplified workflow for the Ames test.

Dermal Irritation Test in Rabbits

This test assesses the potential of a substance to cause skin irritation.[9]

Objective: To evaluate the dermal irritation potential of ethyl this compound following a single application to rabbit skin.

Materials:

-

Ethyl this compound (test substance).

-

Gauze patches (e.g., 2.5 cm x 2.5 cm).[9]

-

Clippers for fur removal.[9]

Procedure:

-

Animal Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the rabbit to expose the skin.[9]

-

Test Substance Application: Apply 0.5 mL of ethyl this compound to a gauze patch. Place the patch on a selected site on the clipped skin.[9]

-

Occlusion: Secure the patch with surgical tape and a semi-occlusive dressing. The trunk of the rabbit may be wrapped to prevent disturbance of the patch.[9]

-

Patch Removal: After the exposure period, remove the patch and any residual test substance.[9]

-

Observation and Scoring: Examine the treated skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Score the reactions based on a standardized grading system (e.g., Draize scale).[7][28]

-

Data Analysis: Calculate the Primary Irritation Index based on the scores to classify the substance's irritation potential.[9]

Caption: A simplified workflow for the dermal irritation test in rabbits.

Conclusion

Ethyl this compound is a biologically significant molecule with a dual role as a key aroma compound and a metabolite in various organisms. Its biosynthesis in yeast is a well-characterized enzymatic process that is fundamental to the flavor profiles of fermented products. In mammals, it is readily metabolized with a low toxicity profile, making it safe for its widespread use in the food and cosmetic industries. While its direct involvement in specific signaling pathways, antifungal activity, or quorum sensing modulation is not yet well-established, its metabolic connections and the biological activities of related compounds suggest areas for future research. The experimental protocols detailed in this guide provide a framework for the continued investigation and safety assessment of ethyl this compound. This comprehensive overview serves as a valuable resource for professionals in research and development, providing the necessary technical information to understand and leverage the biological properties of this important ester.

References

- 1. thesciencenotes.com [thesciencenotes.com]

- 2. academic.oup.com [academic.oup.com]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. taglus.com [taglus.com]

- 5. Simple method for the simultaneous quantification of medium-chain fatty acids and ethyl this compound in alcoholic beverages by gas chromatography-flame ionization detector: development of a direct injection method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of ethyl this compound by transesterification. - ePrints@CFTRI [ir.cftri.res.in]

- 7. ecetoc.org [ecetoc.org]

- 8. academic.oup.com [academic.oup.com]

- 9. daikinchemicals.com [daikinchemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Showing Compound Ethyl this compound (FDB019921) - FooDB [foodb.ca]

- 12. researchgate.net [researchgate.net]

- 13. Production and biological function of volatile esters in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gene Mining and Flavour Metabolism Analyses of Wickerhamomyces anomalus Y-1 Isolated From a Chinese Liquor Fermentation Starter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 17. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 19. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 20. Antifungal Activity and Mechanisms of 2-Ethylhexanol, a Volatile Organic Compound Produced by Stenotrophomonas sp. NAU1697, against Fusarium oxysporum f. sp. cucumerinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 22. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 24. office2.jmbfs.org [office2.jmbfs.org]

- 25. office2.jmbfs.org [office2.jmbfs.org]

- 26. acmeresearchlabs.in [acmeresearchlabs.in]

- 27. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 28. chemview.epa.gov [chemview.epa.gov]

Hexanoate signaling pathways in mammalian cells

An In-Depth Technical Guide to Hexanoate Signaling Pathways in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a six-carbon saturated fatty acid, is increasingly recognized not merely as a metabolic intermediate but as a potent signaling molecule in mammalian cells. Functioning at the intersection of metabolism, epigenetics, and receptor-mediated signaling, this compound presents a compelling area of study for therapeutic development. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, focusing on its dual role as a ligand for G-protein coupled receptors (GPCRs) and as an inhibitor of histone deacetylases (HDACs). This document furnishes researchers and drug development professionals with detailed pathway diagrams, structured quantitative data, and comprehensive experimental protocols to facilitate further investigation into the multifaceted roles of this compound.

Core Signaling Pathways of this compound

This compound exerts its influence on cellular function through two primary, distinct mechanisms:

-

G-Protein Coupled Receptor (GPCR) Activation: this compound, like other short-chain fatty acids (SCFAs), acts as an agonist for specific GPCRs, namely GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2). These receptors are expressed in a variety of tissues, including intestinal epithelial cells, immune cells, and adipocytes.[1][2]

-

Histone Deacetylase (HDAC) Inhibition: this compound can enter the cell and nucleus, where it directly inhibits the activity of class I and II HDAC enzymes.[3] This action alters the epigenetic landscape of the cell, leading to significant changes in gene expression.[4]

G-Protein Coupled Receptor-Mediated Signaling

The activation of GPR41 and GPR43 by this compound initiates distinct downstream signaling cascades due to their differential coupling to heterotrimeric G proteins.[1]

-

GPR41 Signaling: GPR41 exclusively couples to the Gi/o family of G proteins.[1] Ligand binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is primarily associated with modulating inflammatory responses and metabolic signaling.

-

GPR43 Signaling: GPR43 demonstrates broader signaling potential by coupling to both Gi/o and Gq/11 G proteins.[1] The Gq/11 pathway activation is particularly significant, as it triggers phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These cascades can subsequently activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38, influencing inflammatory responses and cellular proliferation.[2][5]

Histone Deacetylase (HDAC) Inhibition

The second major signaling arm of this compound involves epigenetic modulation through the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure and transcriptional repression.[4][6]

By inhibiting class I and II HDACs, this compound promotes a state of histone hyperacetylation.[3] This "opening" of the chromatin structure allows transcription factors to access gene promoter regions, leading to altered expression of a subset of genes.[7] This mechanism is crucial for many of the observed anti-cancer effects of HDAC inhibitors, which include the induction of cell cycle arrest, differentiation, and apoptosis.[6] The activity of non-histone proteins, such as transcription factors, can also be modulated by acetylation, and is thus affected by HDAC inhibition.[3]

Quantitative Data Presentation

The precise binding affinities and EC50 values for this compound at GPR41 and GPR43 are not extensively documented in the literature, with most studies focusing on more abundant SCFAs like acetate, propionate, and butyrate. However, quantitative data for the inhibition of specific HDAC isoforms by this compound is available.

| Target | Parameter | Value | Cell/System Type | Notes |

| HDAC8 | IC50 | 7.1 ± 0.6 mM | In vitro enzymatic assay | Data indicates direct but moderate inhibitory activity against this Class I HDAC.[8] |

Detailed Experimental Protocols

The following protocols provide standardized methodologies for investigating the primary signaling activities of this compound in mammalian cells.

Protocol: General Cell Culture and this compound Treatment

This protocol outlines a general procedure for treating adherent mammalian cell lines with this compound to study its biological effects.

-

Materials & Reagents:

-

Mammalian cell line of interest (e.g., HEK293, Caco-2, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Hexanoic acid (or sodium this compound)

-

DMSO or 1M NaOH for stock solution preparation

-

Sterile tissue culture flasks/plates

-

Humidified incubator (37°C, 5% CO₂)

-

-

Procedure:

-

Cell Seeding: Culture cells according to standard protocols.[9][10][11] Seed cells into appropriate culture plates (e.g., 6-well, 96-well) at a density that will result in 70-80% confluency at the time of treatment.[12]

-

Incubation: Allow cells to attach and grow by incubating for approximately 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

This compound Preparation: Prepare a high-concentration stock solution (e.g., 1 M) of sodium this compound in sterile water or hexanoic acid in DMSO.[12] From this stock, prepare fresh working solutions in complete culture medium to achieve the desired final concentrations. A vehicle control (medium containing the same final concentration of DMSO or other solvent) must be prepared.

-

Treatment: Carefully aspirate the old medium from the cells. Wash once with sterile PBS if required. Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.

-

Incubation: Return the cells to the incubator for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western Blot, RNA isolation for qPCR).

-

Protocol: Analysis of GPCR Activation via Calcium Mobilization Assay

This protocol is designed to measure the activation of the Gq-coupled GPR43 receptor by detecting transient increases in intracellular calcium using a fluorescent indicator.[13][14]

-

Materials & Reagents:

-

Cells expressing GPR43 (e.g., stably transfected HEK293)

-

96- or 384-well black-walled, clear-bottom assay plates

-

No-wash calcium flux assay kit (e.g., Fluo-8 AM based)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

This compound and reference agonist/antagonist solutions

-

Fluorescence plate reader with kinetic reading and automated injection capabilities (e.g., FLIPR, FlexStation).[15]

-

-

Procedure:

-

Cell Plating: Seed cells expressing GPR43 into the assay plate and incubate overnight to form a confluent monolayer.[13]

-

Dye Loading: Prepare the calcium-sensitive dye loading solution according to the manufacturer's protocol.[14] Remove the culture medium from the cells and add the dye solution to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light, to allow for complete de-esterification of the dye within the cells.[14]

-

Compound Preparation: During incubation, prepare serial dilutions of this compound and any controls in the assay buffer at the desired final concentration (e.g., 5X).

-

Fluorescence Reading: Place the assay plate into the fluorescence plate reader. Set the instrument to record a baseline fluorescence for 10-20 seconds.[14]

-

Compound Addition: The instrument will automatically inject the this compound solutions into the wells.

-

Kinetic Measurement: Continue recording the fluorescence intensity every second for a total of 120-180 seconds to capture the transient calcium flux.[14]

-

Data Analysis: The change in fluorescence intensity over baseline is proportional to the increase in intracellular calcium. Analyze dose-response curves to determine EC50 values.

-

Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This protocol measures the ability of this compound to inhibit HDAC activity using a fluorogenic substrate.[16][17]

-

Materials & Reagents:

-

Recombinant human HDAC enzyme (e.g., HDAC8)

-

HDAC Assay Buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC inhibitor control (e.g., Trichostatin A)

-

Developer solution (contains trypsin)

-

This compound solutions at various concentrations

-

Black 96- or 384-well assay plate

-

Fluorescence plate reader

-

-

Procedure:

-

Reaction Setup: In a microplate well, add the HDAC assay buffer, the purified HDAC enzyme, and either the this compound dilution or a control (vehicle or known inhibitor).[8]

-

Pre-incubation: Pre-incubate the plate for 10 minutes at room temperature to allow the compound to interact with the enzyme.[8]

-

Reaction Initiation: Add the fluorogenic HDAC substrate to each well to start the reaction.[16]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Development: Add the Developer solution to each well. This stops the HDAC reaction and the trypsin in the developer cleaves the deacetylated substrate, releasing the fluorophore (AMC).[16]

-

Incubation: Incubate at room temperature for 15 minutes.

-

Fluorescence Measurement: Read the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380 nm / 440-460 nm).[17]

-

Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value for this compound.

-

Protocol: Detection of Histone Hyperacetylation by Western Blot

This protocol details the use of Western blotting to detect changes in the acetylation status of specific histone residues following this compound treatment.[18]

-

Materials & Reagents:

-

This compound-treated and control cell pellets

-

Lysis buffer (e.g., RIPA buffer) or acid extraction buffer for histone enrichment[18]

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels (10-15% Bis-Tris gels are recommended for histone resolution)[18]

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse cell pellets using an appropriate buffer. For histone analysis, an acid extraction protocol is often preferred to enrich for basic histone proteins.[18]

-

Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[19]

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20]

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3, diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Analyze the band intensities, normalizing the acetylated histone signal to the total histone or a loading control signal.[19]

-

References

- 1. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells [sigmaaldrich.com]

- 10. Cell culture protocols | Culture Collections [culturecollections.org.uk]

- 11. Cell Culture Protocols [cellbiologics.com]

- 12. benchchem.com [benchchem.com]

- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

- 15. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]

- 16. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 18. benchchem.com [benchchem.com]

- 19. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]

The Unraveling of Hexanoate: A Technical History of a Key Metabolic and Signaling Molecule

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, metabolic processing, and signaling functions of hexanoate. This document provides an in-depth history of this compound research, from its initial isolation to its modern-day implications in metabolic health and epigenetic regulation.

Discovery and Early History

Hexanoic acid, a six-carbon saturated fatty acid also known as caproic acid, was first isolated in 1816 by the French chemist Michel Eugène Chevreul.[1] His pioneering work on fats and saponification led to the characterization of several fatty acids, which he named based on their sources. The name "caproic" derives from the Latin word caper, meaning goat, as this fatty acid is found in goat's milk along with other medium-chain fatty acids like caprylic (C8) and capric (C10) acids.[1][2][3]

Initially, in the early 20th century, fats were primarily considered a source of calories and fat-soluble vitamins. The essential nature of fatty acids in the diet was not recognized until the groundbreaking research of George and Mildred Burr in the late 1920s and early 1930s.[4][5][6] Their work established that certain fatty acids, like linoleic acid, were vital for preventing deficiency diseases, thus coining the term "essential fatty acids."[4][6] While this compound itself is not classified as an essential fatty acid, this foundational research paved the way for a deeper investigation into the physiological roles of all fatty acids.

Metabolic Role: Beta-Oxidation

As a medium-chain fatty acid (MCFA), this compound is a significant energy source. Its primary catabolic pathway is mitochondrial beta-oxidation, a cyclical process that breaks down fatty acyl-CoA molecules into acetyl-CoA.[1][5] This acetyl-CoA can then enter the citric acid cycle (TCA cycle) to generate ATP.[7]

The process begins with the activation of this compound to hexanoyl-CoA in the cytoplasm. Unlike long-chain fatty acids, MCFAs can cross the inner mitochondrial membrane without the need for the carnitine shuttle system. Once inside the mitochondrial matrix, hexanoyl-CoA undergoes sequential rounds of beta-oxidation.

Key Steps of this compound Beta-Oxidation

The beta-oxidation of hexanoyl-CoA involves a four-step cycle that is repeated until the fatty acid is completely broken down. For hexanoyl-CoA (C6), this cycle is repeated twice.

-

Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the alpha and beta carbons, producing FADH₂.

-

Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the beta-carbon.

-

Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, generating NADH.

-

Thiolysis: Thiolase cleaves the molecule, releasing one molecule of acetyl-CoA (C2) and a shortened acyl-CoA (butyryl-CoA, C4).

The resulting butyryl-CoA then re-enters the beta-oxidation spiral for one more cycle, yielding two final molecules of acetyl-CoA.

Signaling Roles of this compound

Beyond its role in energy metabolism, this compound functions as a signaling molecule, primarily through the inhibition of histone deacetylases (HDACs) and as a ligand for G-protein coupled receptors (GPCRs).

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to chromatin condensation and transcriptional repression. The inhibitory activity of fatty acids on HDACs has been a significant area of research. This compound has been identified as an inhibitor of class I and II HDACs.[8] This inhibition leads to hyperacetylation of histones, relaxation of chromatin structure, and modulation of gene expression. This epigenetic modification mechanism is a key area of investigation for therapeutic interventions in cancer and other diseases.[9][10]

G-Protein Coupled Receptor (GPCR) Activation